Substitution Position on Indazole Core Determines Kinase Target Engagement – Cross‑Study Comparison
The 6‑position amide linkage in the target compound differs from the 5‑position linkage found in the most closely related active congener, 2-(dimethylamino)-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)acetamide, which inhibits ITK with an IC₅₀ of 65 nM [1]. No ITK inhibition data exist for the 6‑substituted analogue, and the absence of the indole‑2‑yl extension is predicted to reduce kinase occupancy. This positional isomerism is a well‑documented determinant of selectivity in indazole‑based kinase inhibitors [2].
| Evidence Dimension | Kinase inhibition (ITK) – substitution position effect |
|---|---|
| Target Compound Data | No data available (6‑substituted indazole, dimethylaminoacetyl only) |
| Comparator Or Baseline | 2-(Dimethylamino)-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)acetamide: IC₅₀ = 65 nM (ITK) [1] |
| Quantified Difference | Not calculable; comparator IC₅₀ = 65 nM, target activity unknown |
| Conditions | Recombinant GST‑tagged full‑length ITK, baculovirus expression, 30 min incubation, scintillation proximity assay [1] |
Why This Matters
If a user seeks ITK inhibition, the 5‑substituted analogue is the appropriate choice; if a 6‑substituted negative control or scaffold‑hopping starting point is required, the target compound is structurally distinct.
- [1] BindingDB Entry BDBM50338105. 2-(Dimethylamino)-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)acetamide (CHEMBL1684499). IC₅₀ 65 nM, ITK inhibition. View Source
- [2] Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl) acetamide derivatives as potent VEGFR-2 inhibitors. 2021. doi:10.1016/j.bmc.2021.116132. View Source
